C5‑Iodo Enables Cross-Coupling Reactivity
The C5‑iodo substituent of the target compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution, which are chemically inaccessible to the non-iodinated parent 1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS 1013-01-0) . The carbon‑iodine bond represents a reactive handle for C–C and C–N bond formation that is absent in the parent scaffold.
| Evidence Dimension | Cross-coupling reaction capability |
|---|---|
| Target Compound Data | Reactive: C5‑iodo participates in Suzuki, Sonogashira, Heck, Buchwald-Hartwig coupling and nucleophilic substitution |
| Comparator Or Baseline | Parent 1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS 1013-01-0): No cross-coupling reactivity without pre-functionalization |
| Quantified Difference | Qualitative difference: reactive C–I handle present vs. absent |
| Conditions | Synthetic organic chemistry; transition metal-catalyzed cross-coupling conditions |
Why This Matters
The iodo substituent provides a synthetic entry point for generating structurally diverse quinazoline libraries that cannot be accessed from the unsubstituted parent compound, enabling medicinal chemistry SAR exploration.
